![molecular formula C16H18N2O B5108799 N-[(3-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5108799.png)
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea, also known as MMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of experimental settings. In
作用机制
The exact mechanism of action of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea is not fully understood, but it is believed to act by binding to the active site of PKC enzymes and preventing their activation. This binding is thought to occur via interactions between the urea group of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea and specific amino acid residues within the PKC active site.
Biochemical and Physiological Effects:
In addition to its PKC inhibitory activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity has led to interest in N-[(3-methylphenyl)(4-methylphenyl)methyl]urea as a potential treatment for Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of using N-[(3-methylphenyl)(4-methylphenyl)methyl]urea in lab experiments is its selectivity for PKC enzymes. This selectivity allows researchers to study the role of these enzymes in various biological systems without affecting other cellular processes. Additionally, the relatively straightforward synthesis of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea makes it a readily available tool for researchers.
One of the limitations of using N-[(3-methylphenyl)(4-methylphenyl)methyl]urea in lab experiments is its relatively low potency compared to other PKC inhibitors. This can make it difficult to achieve the desired level of inhibition in certain experimental settings. Additionally, the potential for off-target effects of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea on other cellular processes is not fully understood and requires further investigation.
未来方向
There are a number of potential future directions for research on N-[(3-methylphenyl)(4-methylphenyl)methyl]urea. One area of interest is the development of more potent PKC inhibitors based on the structure of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea. Additionally, further investigation into the potential therapeutic applications of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea, such as its use as a treatment for Alzheimer's disease, is warranted. Finally, the potential for off-target effects of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea on other cellular processes should be further explored to fully understand its mechanism of action.
合成方法
The synthesis of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea is a relatively straightforward process that involves the reaction of 3-methylbenzylamine and 4-methylbenzyl isocyanate in the presence of a catalyst. The resulting product is then purified using standard techniques such as recrystallization or chromatography. The yield of N-[(3-methylphenyl)(4-methylphenyl)methyl]urea can vary depending on the specific reaction conditions used, but typically ranges from 60-80%.
科学研究应用
N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to act as a selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a critical role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By selectively inhibiting PKC activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has the potential to be used as a tool for studying the role of these enzymes in various biological systems.
In addition to its PKC inhibitory activity, N-[(3-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity has led to interest in N-[(3-methylphenyl)(4-methylphenyl)methyl]urea as a potential treatment for Alzheimer's disease.
属性
IUPAC Name |
[(3-methylphenyl)-(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-6-8-13(9-7-11)15(18-16(17)19)14-5-3-4-12(2)10-14/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOYUBJHHPQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-((3-Methylphenyl)(4-methylphenyl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5108720.png)
![sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)
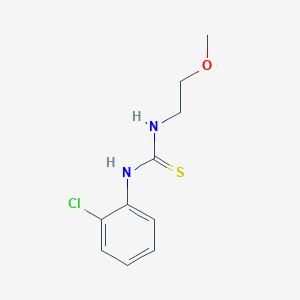
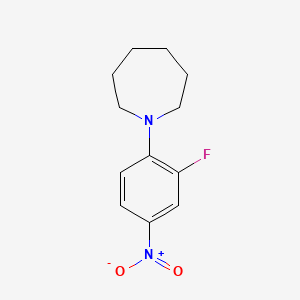
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)
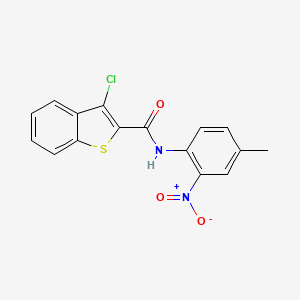
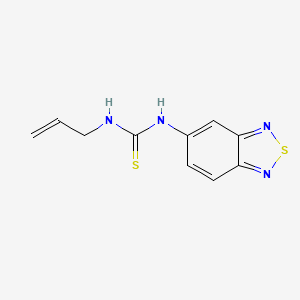
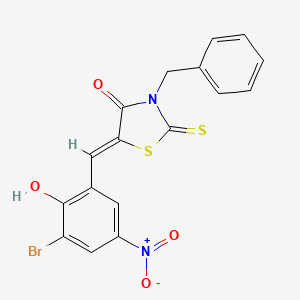
![1-(2-hydroxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5108783.png)
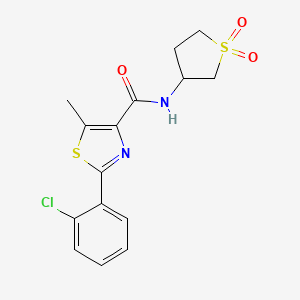
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)